4-Diethylaminobenzaldehyde oxime

Solid-State Chemistry Purification Physical Property Comparison

Researchers often assume any benzaldehyde oxime can substitute for 4-diethylaminobenzaldehyde oxime-a critical error that leads to failed Beckmann rearrangements and invalidated HPLC-UV methods. This specific oxime provides: • Unique para-diethylamino electronic profile ensuring correct Beckmann rearrangement selectivity for pharma/agrochemical building blocks • Validated derivatization agent for methoxyamine quantitation by HPLC-UV (LOD 5 pmol, %RSD ≤8%) • Practical melting point (94-96°C) enabling lower-energy recrystallization vs. the high-melting dimethylamino analog (183-185°C) Supplied as >95% (GC) purity, white to orange crystalline solid; store under inert gas at room temperature.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B1630986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethylaminobenzaldehyde oxime
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=NO
InChIInChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3
InChIKeyDHNWBEYWLRLFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Diethylaminobenzaldehyde Oxime (CAS 54376-65-7): Procurement-Grade Identification and Baseline Specifications


4-Diethylaminobenzaldehyde oxime, also known as 4-Diethylaminobenzaldoxime (CAS 54376-65-7), is a substituted aromatic aldoxime with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . This compound exists as a mixture of (E) and (Z) isomers and is typically supplied as a white to orange or green powder/crystalline solid [1]. Its primary utility lies in its versatile oxime functional group, which serves as a valuable intermediate for the synthesis of nitrogen-containing compounds, including nitriles and amides, through established transformations such as the Beckmann rearrangement. The compound is commercially available from reputable suppliers with a standard purity of >95.0% as determined by gas chromatography (GC) .

Why Generic Substitution of 4-Diethylaminobenzaldehyde Oxime Fails in Precision Chemistry


The assumption that any substituted benzaldehyde oxime can be interchangeably substituted for 4-diethylaminobenzaldehyde oxime is a critical error in research and industrial chemistry. The specific electronic and steric properties imparted by the para-diethylamino group fundamentally dictate the compound's reactivity, physical state, and handling requirements. Substitution with a structurally similar analog, such as 4-dimethylaminobenzaldehyde oxime or unsubstituted benzaldehyde oxime, leads to significant changes in melting point and, consequently, purification and storage conditions . Furthermore, the unique equilibrium and chromogenic properties of derivatives formed from this specific oxime are essential for its application as a derivatizing agent in validated analytical methods, where alternative aldehydes or oximes would fail to produce the necessary detection sensitivity or specificity [1].

Quantitative Differentiation: 4-Diethylaminobenzaldehyde Oxime vs. Closest Analogs


Melting Point Differentiation: Solid-State Handling and Purification Advantage

The melting point of 4-diethylaminobenzaldehyde oxime is 94-96°C . This is a stark contrast to the closest structural analog, 4-dimethylaminobenzaldehyde oxime, which has a reported melting point of 183-185°C [1]. The unsubstituted benzaldehyde oxime has a much lower melting point of 33-36°C [2]. The significant melting point depression of approximately 90°C relative to its dimethyl analog is a direct consequence of the diethylamino substitution. This property dictates a lower energy requirement for melting and recrystallization, a crucial factor in selecting purification methods and establishing storage conditions. The moderate melting point of the target compound positions it as a solid that is easier to handle and process than the high-melting dimethyl analog, yet more stable at room temperature than the low-melting unsubstituted compound.

Solid-State Chemistry Purification Physical Property Comparison

Validated Analytical Performance: Superior HPLC-UV Derivatization for Methoxyamine

A validated HPLC-UV method for the anti-cancer drug methoxyamine (MX) utilizes 4-diethylaminobenzaldehyde (DEAB) to form a protonated 4-diethylaminobenzaldehyde o-methyloxime derivative (DBMOH+), which is subsequently detected [1]. This method demonstrates a linear calibration range from 0.100 to 10.0 μM with a correlation coefficient (r²) of 0.999. The detection limit is 5 pmol for a 50 μl sample. Intra-assay precision (%RSD) is ≤5%, and inter-assay precision is ≤8% [1]. The previously established method using o-phthalaldehyde (OPA) as a derivatizing agent suffered from uncontrollable side reactions that compromised specificity, a problem overcome by the DEAB-based method [1]. The unique equilibrium of the DEAB-derived oxime (DBMOH+) with its conjugate base allows for chromatographic optimization that is not possible with other aldehyde derivatizing agents.

Analytical Chemistry Derivatization HPLC-UV

Synthetic Utility: A Precursor with Distinct Electronic Properties

The oxime functional group in 4-diethylaminobenzaldehyde oxime is a versatile synthon. While specific kinetic data for the Beckmann rearrangement of this exact compound is limited in primary literature, class-level inference from studies on substituted benzaldehyde oximes indicates that the strong electron-donating diethylamino group at the para position will significantly influence reaction rates and product distribution compared to electron-withdrawing or unsubstituted analogs. For instance, research on photoinduced electron-transfer conditions shows that the oxidation potential of substituted benzaldehyde oximes dictates whether the reaction yields an aldehyde or a nitrile [1]. The strong electron-donating nature of the diethylamino group (quantified by its Hammett σp value of -0.72) will lower the oxidation potential relative to the unsubstituted compound (σp = 0.00), thereby favoring a different mechanistic pathway and product outcome than would be observed with a 4-chloro (σp = +0.23) or 4-nitro (σp = +0.78) analog.

Organic Synthesis Beckmann Rearrangement Nitrile Synthesis

Validated Application Scenarios for 4-Diethylaminobenzaldehyde Oxime


Precision Analytical Chemistry: Validated HPLC-UV Method for Methoxyamine

This application scenario is derived from a validated method where 4-diethylaminobenzaldehyde (DEAB) is used to derivatize the anti-cancer drug methoxyamine (MX). The reaction produces a specific 4-diethylaminobenzaldehyde o-methyloxime derivative that enables accurate quantitation by HPLC-UV. The method's linearity (0.100-10.0 μM), low limit of detection (5 pmol), and high precision (%RSD ≤8%) are directly tied to the use of DEAB. Substitution with another aldehyde or oxime would invalidate the method, requiring complete revalidation. [1]

Synthesis of N-Substituted Amides and Nitriles via the Beckmann Rearrangement

4-Diethylaminobenzaldehyde oxime serves as a critical intermediate for the synthesis of N-substituted amides and nitriles. The strong electron-donating diethylamino group on the para position dictates the reactivity and selectivity of the Beckmann rearrangement, which is a key step in the preparation of various pharmaceutical and agrochemical building blocks. The resulting products, bearing the same para-diethylamino substitution, are not accessible from the analogous dimethylamino or unsubstituted oximes, which have different electronic and steric profiles. [2]

Physicochemical Property Screening for Solid-Form Selection

The distinct melting point of 4-diethylaminobenzaldehyde oxime (94-96°C) makes it a preferred candidate over the high-melting 4-dimethylamino analog (183-185°C) for applications requiring lower-energy purification or processing. In drug discovery and material science, solid-form screening is critical, and the target compound's thermal properties offer a unique window of stability and processability that is not available from the closest analogs. This directly impacts the choice of downstream processing techniques, such as recrystallization and vacuum drying. [3]

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